

Ethyl 3-oxodecanoate chemical and physical properties

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Compound of Interest

Compound Name: Ethyl 3-oxodecanoate

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An In-depth Technical Guide to Ethyl 3-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key experimental protocols for **ethyl 3-oxodecanoate**. The information is intended to support research and development activities by offering a consolidated resource for the characterization and synthesis of this β -keto ester.

Chemical and Physical Properties

Ethyl 3-oxodecanoate is a β -keto ester with the molecular formula $C_{12}H_{22}O_3$. It is a liquid at room temperature and serves as a versatile intermediate in organic synthesis.^[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	ethyl 3-oxodecanoate	PubChem[2]
CAS Number	13195-66-9	PubChem[2]
Molecular Formula	C ₁₂ H ₂₂ O ₃	PubChem[2]
Molecular Weight	214.30 g/mol	PubChem[2]
InChI Key	YZKPCVHTRBTAX-UHFFFAOYSA-N	Sigma-Aldrich[1]

Table 2: Physical and Chemical Properties

Property	Value	Notes	Source
Physical Form	Liquid	At room temperature	Sigma-Aldrich[1]
Boiling Point	258.8 ± 8.0 °C	Predicted at 760 mmHg	Chemsr[3]
Density	0.9 ± 0.1 g/cm ³	Predicted	Chemsr[3]
Flash Point	104.6 ± 18.5 °C	Predicted	Chemsr[3]
Refractive Index	1.436	Predicted	Chemsr[3]
LogP (XLogP3-AA)	3.3	Computed	PubChem[2]
Topological Polar Surface Area	43.4 Å ²	Computed	PubChem[2]
Rotatable Bond Count	10	Computed	PubChem[2]

Keto-Enol Tautomerism

A critical chemical property of **ethyl 3-oxodecanoate**, like other β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity and spectroscopic characterization.

The enol form is stabilized by the conjugation of the C=C double bond with the ester carbonyl group and through the formation of a stable, six-membered intramolecular hydrogen bond.[4] The position of this equilibrium is sensitive to factors such as the solvent and temperature.[4] Non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form.[4]

Caption: Keto-enol tautomerism of **ethyl 3-oxodecanoate**.

Spectroscopic Data (Predicted)

Experimental spectra for **ethyl 3-oxodecanoate** are not widely available. The following data is predicted based on the analysis of structurally similar compounds, such as ethyl 3-oxoheptanoate, and general principles of spectroscopy for β -keto esters.[5] The presence of both keto and enol tautomers in solution will result in two sets of signals for the atoms involved in the tautomerism.[4]

Table 3: Predicted ^1H NMR Spectroscopic Data (Keto Form) Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.19	Quartet (q)	2H	-OCH ₂ CH ₃
~3.42	Singlet (s)	2H	-C(=O)CH ₂ C(=O)-
~2.53	Triplet (t)	2H	-C(=O)CH ₂ (CH ₂) ₅ CH ₃
~1.55-1.65	Multiplet (m)	2H	-CH ₂ CH ₂ (CH ₂) ₄ CH ₃
~1.25-1.35	Multiplet (m)	8H	-(CH ₂) ₄ CH ₃ & -OCH ₂ CH ₃
~0.88	Triplet (t)	3H	-(CH ₂) ₆ CH ₃

Table 4: Predicted ^{13}C NMR Spectroscopic Data (Keto Form) Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~203.0	C=O (Ketone)
~167.5	C=O (Ester)
~61.5	-OCH ₂ CH ₃
~49.8	-C(=O)CH ₂ C(=O)-
~43.5	-C(=O)CH ₂ (CH ₂) ₅ CH ₃
~31.6	-CH ₂ CH ₂ (CH ₂) ₄ CH ₃
~28.8	-(CH ₂)- (Alkyl Chain)
~23.5	-(CH ₂)- (Alkyl Chain)
~22.5	-(CH ₂)- (Alkyl Chain)
~14.1	-OCH ₂ CH ₃
~14.0	-(CH ₂) ₆ CH ₃

Table 5: Predicted Infrared (IR) Spectroscopic Data Sample Preparation: Neat liquid, thin film

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955-2855	Strong	C-H (Aliphatic) Stretch
~1745	Strong	C=O (Ester) Stretch
~1720	Strong	C=O (Ketone) Stretch
~1650	Medium-Weak	C=C (Enol) Stretch
~1250-1150	Strong	C-O (Ester) Stretch

Experimental Protocols

The most common method for synthesizing β -keto esters like **ethyl 3-oxodecanoate** is the crossed Claisen condensation. This protocol involves the base-promoted condensation of ethyl octanoate and ethyl acetate.

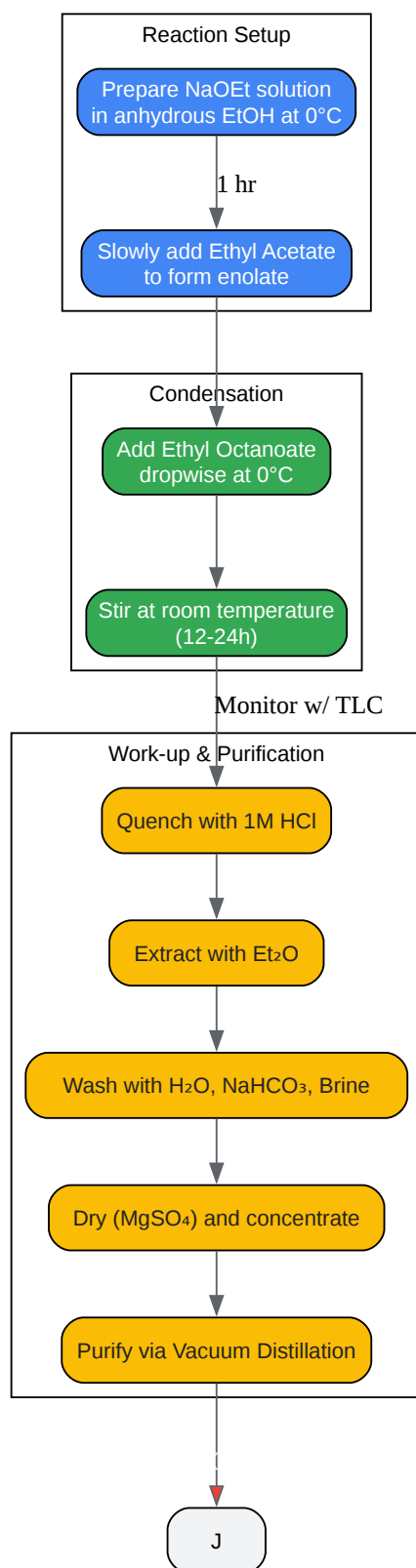
Materials:

- Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
- Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)
- Ethyl octanoate
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- **Base Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.
- **Enolate Formation:** Cool the base solution/suspension to 0 °C in an ice bath. Slowly add ethyl acetate dropwise to the flask with vigorous stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.
- **Condensation:** Add a solution of ethyl octanoate in the reaction solvent dropwise to the enolate mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).
- Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure **ethyl 3-oxodecanoate**.



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Caption: Experimental workflow for the synthesis of **ethyl 3-oxodecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Accurately weigh approximately 10-20 mg of purified **ethyl 3-oxodecanoate**.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Cap the NMR tube and invert it several times to ensure a homogeneous solution.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. For ^{13}C NMR, a standard single-pulse experiment with proton decoupling is typically used.

Infrared (IR) Spectroscopy:

- Sample Preparation (Neat Liquid): As **ethyl 3-oxodecanoate** is a liquid, the spectrum can be acquired as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Data Acquisition: Perform a background scan with the empty salt plates in the beam path.
- Place the prepared sample plates in the spectrometer's sample holder.
- Acquire the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Safety and Handling

Ethyl 3-oxodecanoate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.^[2]

- **Handling:** Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.
- **Storage:** Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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